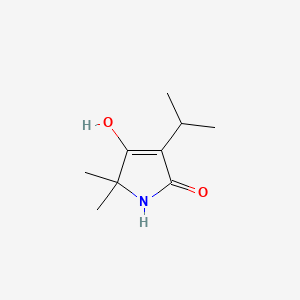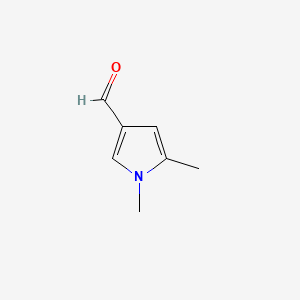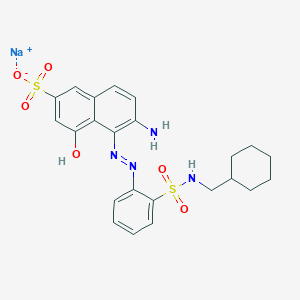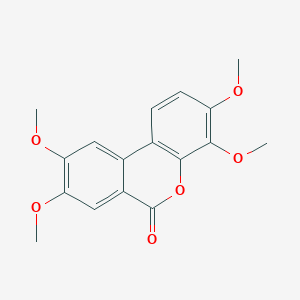
UrolithinDTetramethylEther
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urolithin D Tetramethyl Ether is a synthetic derivative of Urolithin D, a compound that belongs to the class of benzochromenes. It is characterized by its molecular formula C17H16O6 and a molecular weight of 316.3053 g/mol
Vorbereitungsmethoden
The synthesis of Urolithin D Tetramethyl Ether typically involves the methylation of Urolithin D. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for Urolithin D Tetramethyl Ether are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Urolithin D Tetramethyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinones.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydroquinones.
Wissenschaftliche Forschungsanwendungen
Urolithin D Tetramethyl Ether has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, particularly those with potential pharmaceutical applications.
Industry: It is used in the development of new materials and compounds with specific biological activities.
Wirkmechanismus
The mechanism of action of Urolithin D Tetramethyl Ether involves its interaction with molecular targets such as DNA gyrase, an enzyme critical for DNA replication in bacteria. By inhibiting this enzyme, the compound can prevent bacterial proliferation. Additionally, its antioxidant properties contribute to its potential therapeutic effects by neutralizing free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Urolithin D Tetramethyl Ether can be compared with other urolithins, such as:
Urolithin A: Known for its anti-inflammatory and anticancer properties.
Urolithin B: Exhibits strong antioxidant activity.
Urolithin C: Similar to Urolithin A but with additional hydroxyl groups, enhancing its biological activity.
What sets Urolithin D Tetramethyl Ether apart is its specific methylation pattern, which can influence its solubility, stability, and biological activity, making it a unique compound for various applications.
Eigenschaften
Molekularformel |
C17H16O6 |
|---|---|
Molekulargewicht |
316.30 g/mol |
IUPAC-Name |
3,4,8,9-tetramethoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C17H16O6/c1-19-12-6-5-9-10-7-13(20-2)14(21-3)8-11(10)17(18)23-15(9)16(12)22-4/h5-8H,1-4H3 |
InChI-Schlüssel |
OGOVURNLUWRGET-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C3=CC(=C(C=C3C(=O)O2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


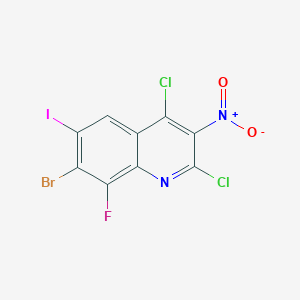
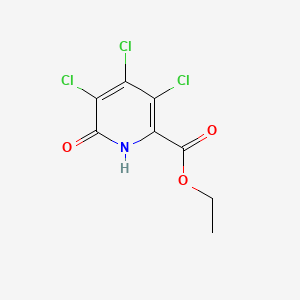
![3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13837315.png)
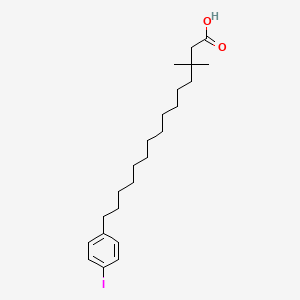
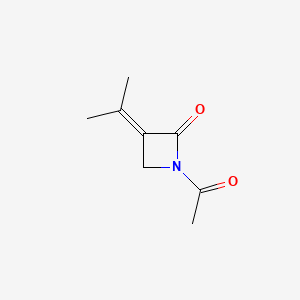
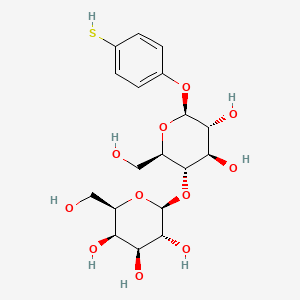
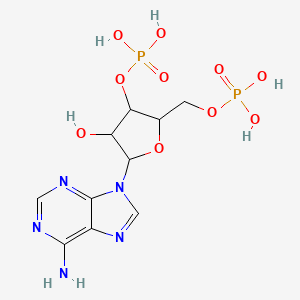
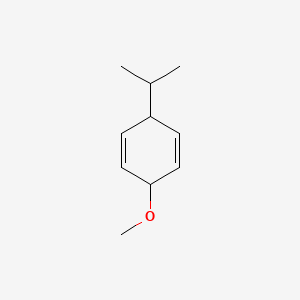
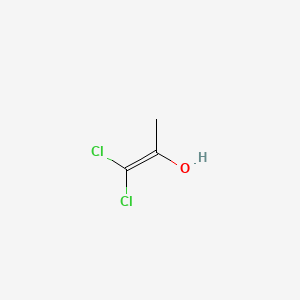
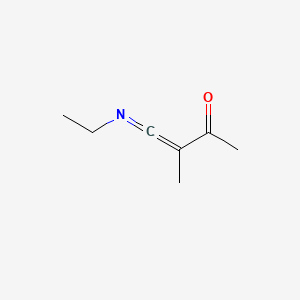
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13837373.png)
